

A Comprehensive Technical Guide to 4-Heptenoic Acid: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 4-Heptenoic acid

Cat. No.: B1598783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Heptenoic acid**, covering its fundamental chemical properties, synonyms, and CAS numbers. It further delves into a detailed experimental protocol for its synthesis and explores its biological relevance, particularly through the pro-angiogenic activities of its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone. This document also includes protocols for key in vitro assays relevant to angiogenesis research and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Chemical Identity and Properties

4-Heptenoic acid is a medium-chain unsaturated fatty acid. For clarity in research and chemical procurement, its various identifiers are listed below.

Synonyms:

- (E)-4-Heptenoic acid[1]
- trans-4-Heptenoic acid[1]
- 3-hexene-1-carboxylic acid[2]

- 4-heptenoate[3]

CAS Numbers:

- 35194-37-7: **4-Heptenoic acid** (general)[2][4]
- 51193-78-3: (E)-**4-Heptenoic acid**[1][5]

The physical and chemical properties of **4-Heptenoic acid** are summarized in the table below, providing essential data for experimental design and application.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₂	[2][4]
Molecular Weight	128.17 g/mol	[2][4]
Boiling Point	222 °C	--INVALID-LINK--
Flash Point	119 °C	--INVALID-LINK--
Density	0.968 g/cm ³	--INVALID-LINK--
logP (o/w)	1.5	--INVALID-LINK--

Experimental Protocols

Synthesis of (E)-4-Heptenoic Acid

A common method for the preparation of (E)-**4-Heptenoic acid** involves a two-step process starting from an allyl halide.[1] The first step is the formation of (E)-4-heptenol via a Grignard reaction, followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of (E)-4-heptenol via Grignard Reaction

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Slowly add a solution of allyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (allylmagnesium bromide). Maintain a gentle reflux by controlling the addition rate.

- **Reaction with Butyraldehyde:** Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise via the dropping funnel.
- **Work-up:** After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (E)-4-heptenol. Purify by distillation.

Step 2: Oxidation of (E)-4-heptenol to (E)-**4-Heptenoic Acid**

- **Oxidation:** In a flask equipped with a magnetic stirrer, dissolve the purified (E)-4-heptenol in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.
- **Work-up:** Once the oxidation is complete (monitored by TLC), add isopropanol to quench any excess oxidizing agent. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.
- **Purification:** Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude (E)-**4-Heptenoic acid**. Further purification can be achieved by distillation under reduced pressure.

In Vitro Angiogenesis Assays

The following protocols are standard methods to assess the pro-angiogenic potential of compounds like HOHA-lactone, a derivative of **4-Heptenoic acid**.

This assay measures two-dimensional cell migration.

- **Cell Seeding:** Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.
- **Creating the "Wound":** Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

- **Washing:** Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- **Treatment:** Add fresh culture medium containing the test compound (e.g., HOHA-lactone) at various concentrations. A vehicle control should be included.
- **Imaging:** Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
- **Incubation and Monitoring:** Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
- **Analysis:** Measure the width of the scratch at different time points for each condition. The rate of wound closure is indicative of cell migration.

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

- **Plate Coating:** Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
- **Cell Suspension:** Prepare a suspension of endothelial cells in a medium containing the test compound or vehicle control.
- **Seeding:** Carefully seed the cell suspension onto the solidified matrix.
- **Incubation:** Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
- **Imaging:** Visualize the formation of tube-like structures using a microscope.
- **Quantification:** Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.

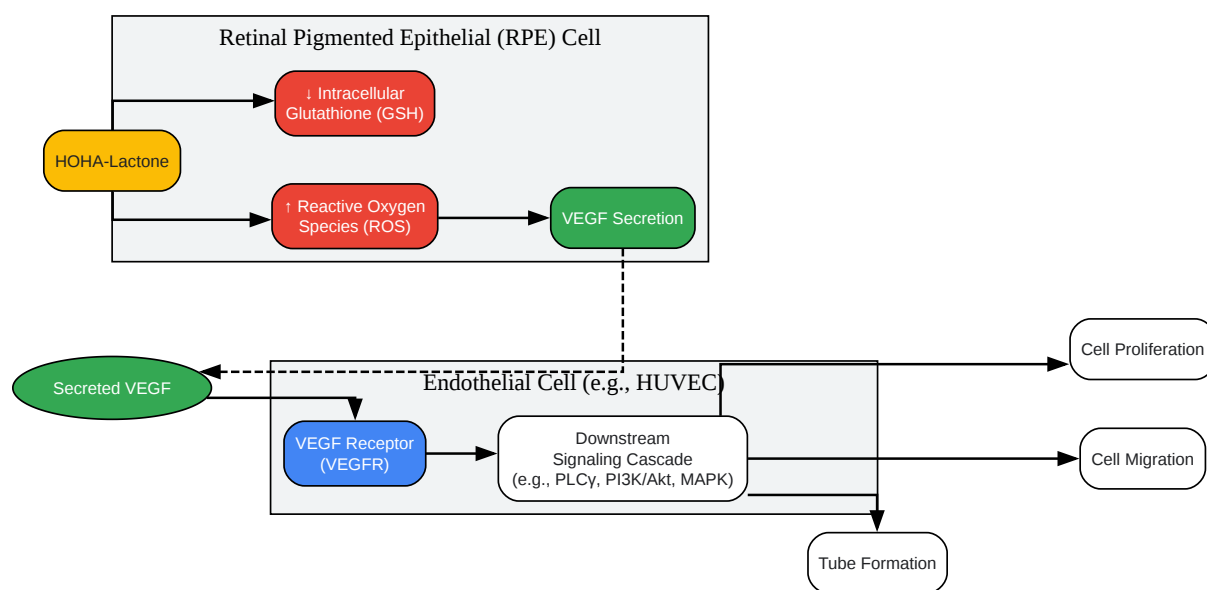
Biological Significance and Signaling Pathways

While **4-Heptenoic acid** itself is a fatty acid involved in lipid metabolism, its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, has been shown to induce angiogenesis.

This process is critical in both normal physiological processes like wound healing and in pathological conditions such as tumor growth. HOHA-lactone exerts its pro-angiogenic effects through multiple mechanisms, including the induction of Vascular Endothelial Growth Factor (VEGF) secretion.

HOHA-Lactone Induced Angiogenesis Signaling Pathway

HOHA-lactone treatment of retinal pigmented epithelial (RPE) cells leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH). This oxidative stress stimulates the secretion of VEGF from the RPE cells. The secreted VEGF then acts on endothelial cells, such as HUVECs, to promote angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a downstream signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels.

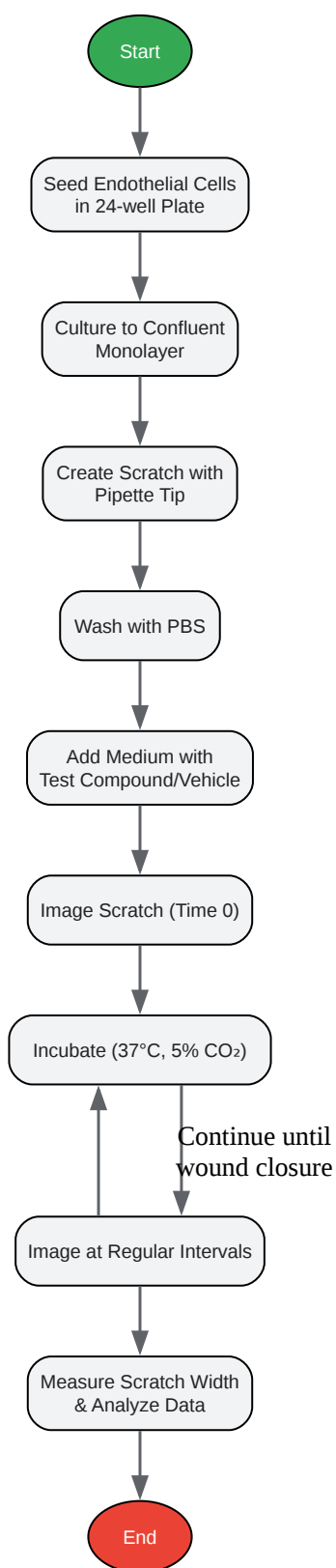


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Caption: HOHA-Lactone induced VEGF-dependent angiogenesis pathway.

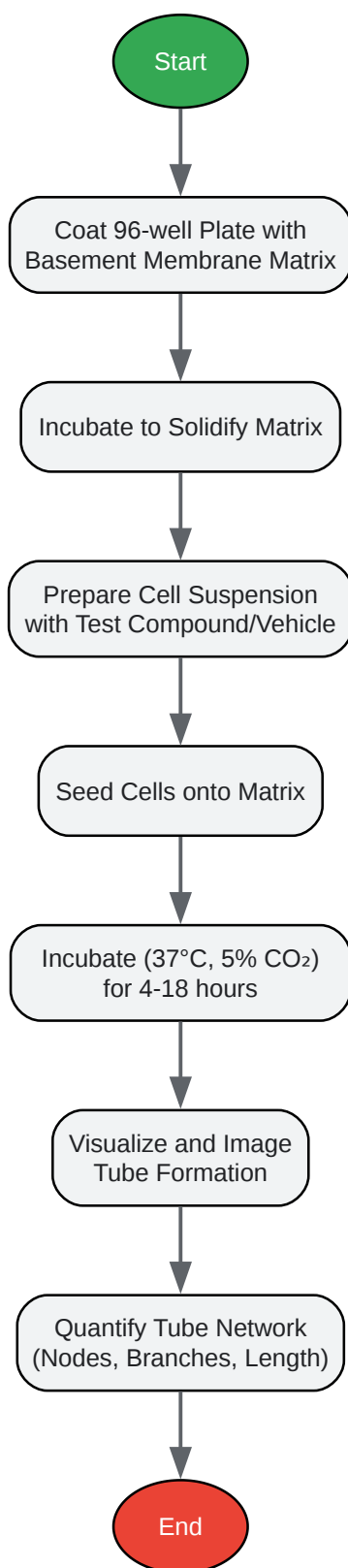
Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.



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Caption: Workflow for the Wound Healing (Scratch) Assay.



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Caption: Workflow for the Endothelial Cell Tube Formation Assay.

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